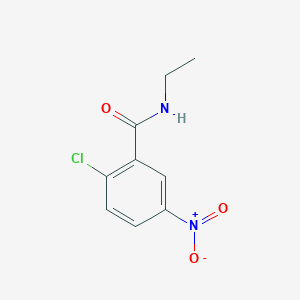
N-ethyl-2-chloro-5-nitrobenzamide
Description
N-Ethyl-2-chloro-5-nitrobenzamide is a benzamide derivative characterized by a chloro group at position 2, a nitro group at position 5 on the benzene ring, and an ethyl substituent on the amide nitrogen. The chloro group acts as an electron-withdrawing moiety, influencing electronic distribution and reactivity, while the nitro group enhances stability and modulates solubility. This compound is structurally analogous to pharmacologically active benzamides, which are often employed as intermediates in drug synthesis or as bioactive agents themselves .
Properties
Molecular Formula |
C9H9ClN2O3 |
|---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
2-chloro-N-ethyl-5-nitrobenzamide |
InChI |
InChI=1S/C9H9ClN2O3/c1-2-11-9(13)7-5-6(12(14)15)3-4-8(7)10/h3-5H,2H2,1H3,(H,11,13) |
InChI Key |
UXBYXADXVPGIPA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
To contextualize the properties and applications of N-ethyl-2-chloro-5-nitrobenzamide, a comparative analysis with structurally related benzamide derivatives is provided below. Key differences in substituents, molecular properties, and applications are highlighted.
Structural and Functional Comparison
Table 1: Substituent Analysis and Molecular Properties
Key Observations :
- Substituent Position : The position of nitro and chloro groups significantly affects electronic properties. For example, 5-chloro-2-nitro derivatives (e.g., ) exhibit distinct reactivity compared to 2-chloro-5-nitro isomers (e.g., ).
- Amide Substituents : N-Ethyl and N,N-dimethyl groups enhance lipophilicity, whereas N-phenyl groups (e.g., ) may improve crystallinity or π-π stacking in solid-state structures.
Key Findings :
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


